![molecular formula C16H14N6OS B5361086 7-(4-ethylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5361086.png)
7-(4-ethylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one
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Overview
Description
7-(4-ethylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is a complex heterocyclic compound. It features a pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin core, which is a fused ring system containing nitrogen atoms. The presence of the 4-ethylphenyl and methylsulfanyl groups adds to its structural diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ethylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. The key steps often include:
Formation of the pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin core: This can be achieved through cyclization reactions involving appropriate nitrogen-containing precursors.
Introduction of the 4-ethylphenyl group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.
Attachment of the methylsulfanyl group: This can be done through nucleophilic substitution reactions using methylthiolating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to modify the triazolo or triazin rings.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are typically used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolo or triazin derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
7-(4-ethylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of nitrogen atoms in the ring system allows for potential hydrogen bonding and electrostatic interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin derivatives: These compounds share the same core structure but differ in the substituents attached to the rings.
Triazepines: Another class of nitrogen-containing heterocycles with similar reactivity and applications.
Uniqueness
7-(4-ethylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is unique due to the specific combination of the 4-ethylphenyl and methylsulfanyl groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
11-(4-ethylphenyl)-4-methylsulfanyl-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6OS/c1-3-10-4-6-11(7-5-10)21-9-8-12-13(14(21)23)18-19-15-17-16(24-2)20-22(12)15/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZZNUWIUOFRTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CC3=C(C2=O)N=NC4=NC(=NN34)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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